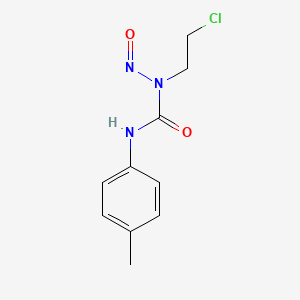
Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-: is a compound belonging to the class of nitrosoureas, which are known for their significant biological activities, particularly in the field of cancer treatment. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a p-tolyl group attached to the urea backbone. Nitrosoureas are widely studied for their potential as chemotherapeutic agents due to their ability to alkylate DNA and inhibit cancer cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- typically involves the reaction of 1-(2-chloroethyl)-3-p-tolylurea with nitrosating agents such as dinitrogen trioxide (N2O3) under cold conditions (0°C to -10°C) . The reaction proceeds through the formation of an intermediate nitrosourea, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions:
Oxidation: The nitroso group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biomolecules such as DNA and proteins. Its ability to form covalent bonds with nucleophilic sites in DNA makes it a useful tool for studying DNA damage and repair mechanisms.
Medicine: The primary application of this compound in medicine is in cancer treatment. Nitrosoureas, including urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-, are used as chemotherapeutic agents due to their ability to cross the blood-brain barrier and target brain tumors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various chemical processes.
作用机制
The mechanism of action of urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- involves the release of nitric oxide (NO) and the formation of DNA adducts . The compound undergoes decomposition to generate reactive intermediates that alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and cell division, ultimately causing cell death. The release of NO also contributes to its cytotoxic effects by inducing oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Carmustine (BCNU): Another nitrosourea used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Fotemustine: A nitrosourea with a similar mechanism of action, used in the treatment of malignant melanoma and brain metastases.
Uniqueness: Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- is unique due to the presence of the p-tolyl group, which may influence its reactivity and biological activity. The specific combination of functional groups in this compound provides distinct chemical properties and potential therapeutic benefits compared to other nitrosoureas .
属性
CAS 编号 |
14009-34-8 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI 键 |
ASFTZROWZQVWMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















